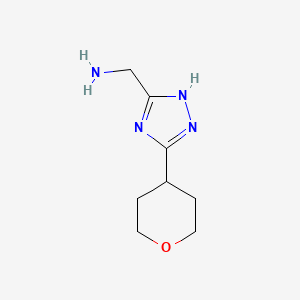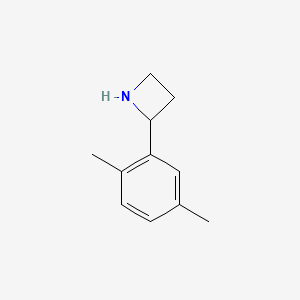
1-(1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)ethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine is a heterocyclic compound that features a triazole ring fused with a piperazine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethyl-1,2,4-triazole with ethyl piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
化学反応の分析
Types of Reactions
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a catalyst or base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: Shares the triazole ring structure but lacks the piperazine moiety.
1-(1H-1,2,4-triazol-3-yl)piperazine: Similar structure but without the dimethyl substitutions on the triazole ring
Uniqueness
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine is unique due to the presence of both the dimethyl-substituted triazole ring and the piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H19N5 |
|---|---|
分子量 |
209.29 g/mol |
IUPAC名 |
1-[1-(4,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H19N5/c1-8(15-6-4-11-5-7-15)10-13-12-9(2)14(10)3/h8,11H,4-7H2,1-3H3 |
InChIキー |
NNLGJOKPZAUGRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C)C(C)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


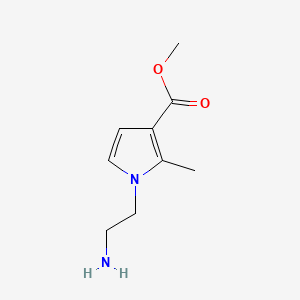
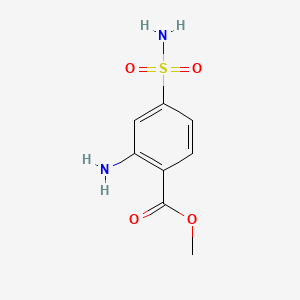
![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
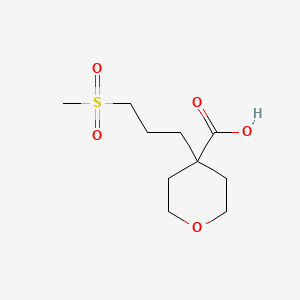
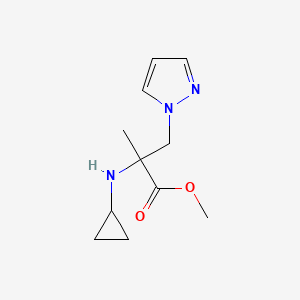

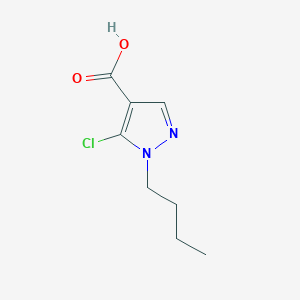
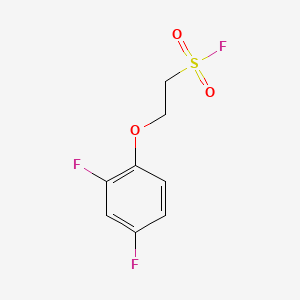

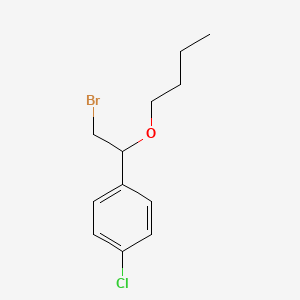
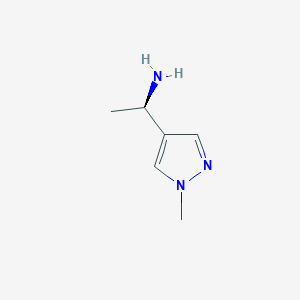
![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
